2-Methyl-1,4-hexadiene chemical and physical properties
2-Methyl-1,4-hexadiene chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-1,4-hexadiene is a non-conjugated diene, a class of organic compounds characterized by the presence of two carbon-carbon double bonds separated by more than one single bond.[1] This structural feature imparts distinct chemical reactivity compared to its conjugated counterparts. The presence of a methyl group on the second carbon atom further influences its steric and electronic properties, making it a molecule of interest in various chemical syntheses. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methyl-1,4-hexadiene, along with its safety information. While experimental data for this specific compound is limited, this guide consolidates available information and provides data for structurally related compounds to offer valuable insights for researchers.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Methyl-1,4-hexadiene is presented below. It is important to note that while some experimental data is available for its isomers, many of the properties for 2-Methyl-1,4-hexadiene are predicted values.
Table 1: General and Physical Properties of 2-Methyl-1,4-hexadiene and its Isomers
| Property | 2-Methyl-1,4-hexadiene | 2-Methyl-1,5-hexadiene | 2-Methyl-2,4-hexadiene |
| CAS Number | 1119-14-8[1] | 4049-81-4[2][3] | 28823-41-8[4] |
| Molecular Formula | C₇H₁₂[1] | C₇H₁₂[2][3] | C₇H₁₂[4] |
| Molecular Weight | 96.17 g/mol [1] | 96.17 g/mol [2] | 96.17 g/mol |
| Boiling Point | 93.2 ± 10.0 °C (Predicted) | 92 °C (lit.)[2] | 111-112 °C (lit.) |
| Density | 0.7 ± 0.1 g/cm³ (Predicted) | 0.712 g/mL at 25 °C (lit.)[2] | 0.741 g/mL at 25 °C (lit.) |
| Melting Point | Not available | -128.8 °C[5] | Not available |
| Flash Point | -3.8 ± 13.8 °C (Predicted) | -12 °C (closed cup)[6] | Not available |
| Refractive Index | 1.428 (Predicted) | n20/D 1.417 (lit.)[6] | n20/D 1.458 (lit.) |
Reactivity and Potential Applications
As a non-conjugated diene, 2-Methyl-1,4-hexadiene can undergo a variety of addition reactions typical of alkenes, such as hydrogenation and halogenation.[1] The presence of two double bonds allows for potential participation in polymerization and cycloaddition reactions.[1] The methyl substituent can influence the regioselectivity of these reactions due to steric hindrance and electronic effects.[1]
Potential synthetic routes to 2-Methyl-1,4-hexadiene and its derivatives include:
-
Prins Reaction: An acid-catalyzed reaction of isobutylene (2-methylpropene) with propanal could yield a methyl-hexadiene isomer.[1]
-
Grignard Reagent-Mediated Transformations: The cross-coupling of allylmagnesium bromide with 2-chloro-2-butene presents a possible pathway to synthesize this diene.[1]
Spectral Data
Table 2: Spectral Data for 2-Methyl-1,5-hexadiene
| Spectrum Type | Data |
| ¹H NMR (90 MHz, CDCl₃) | Available, but detailed peak assignments are not provided in the search results.[3] |
| ¹³C NMR (in CDCl₃) | Available, but detailed peak assignments are not provided in the search results.[3] |
| IR (liquid film) | Available, but detailed peak assignments are not provided in the search results.[3] |
| Mass Spectrum (electron ionization) | Available.[3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and analysis of 2-Methyl-1,4-hexadiene are not explicitly available in the reviewed literature. However, general methodologies for the synthesis of dienes, such as the Prins reaction and Grignard coupling, can be adapted for this specific compound.[1]
For analysis, gas chromatography (GC) is a suitable technique. A potential starting point for method development could involve using a non-polar column, such as one used for the separation of hexadiene isomers.
Safety Information
Table 3: GHS Hazard Information for 2-Methyl-1,5-hexadiene
| Pictogram | Hazard Class | Hazard Statement |
ngcontent-ng-c4139270029="" class="ng-star-inserted"> | Flammable liquids | H225: Highly flammable liquid and vapour.[3] |
|
| Germ cell mutagenicity, Carcinogenicity, Specific target organ toxicity — Repeated exposure | H340: May cause genetic defects. H350: May cause cancer. H373: May cause damage to organs through prolonged or repeated exposure. |
Precautionary Statements (based on 2-Methyl-1,5-hexadiene):
-
Prevention: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Do not breathe mist or vapor. Wash thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection.[3][9]
-
Response: If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. If exposed or concerned: Get medical advice/attention. In case of fire: Use appropriate media to extinguish.[3][9]
-
Storage: Store in a well-ventilated place. Keep cool. Store locked up.[3][9]
-
Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[9]
Logical Relationships of 2-Methyl-1,4-hexadiene Properties
The following diagram illustrates the interconnectedness of the core properties and applications of 2-Methyl-1,4-hexadiene.
Caption: Interrelationships of 2-Methyl-1,4-hexadiene's properties and applications.
References
- 1. 2-Methyl-1,4-hexadiene | 1119-14-8 | Benchchem [benchchem.com]
- 2. 2-Methyl-1,5-hexadiene 97 4049-81-4 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. 2,4-Hexadiene, 2-methyl- [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 2-Methyl-1,5-hexadiene 97 4049-81-4 [sigmaaldrich.com]
- 7. 1,4-Hexadiene, 2-methyl- [webbook.nist.gov]
- 8. 1,4-Hexadiene, 2-methyl- [webbook.nist.gov]
- 9. cdn.chemservice.com [cdn.chemservice.com]
